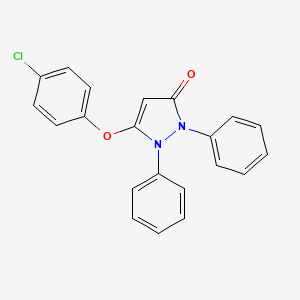![molecular formula C19H13NO4 B12902483 1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one CAS No. 825633-24-7](/img/structure/B12902483.png)
1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone is an aromatic compound with the molecular formula C19H13NO4 and a molecular weight of 319.31 g/mol . This compound belongs to the class of benzoylisoxazole derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation may produce carboxylic acids.
Applications De Recherche Scientifique
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: These compounds share similar aromatic properties and are known for their diverse biological activities.
Phenyl Sulfonylacetophenone: Another aromatic compound with similar chemical reactivity and applications.
Uniqueness
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
825633-24-7 |
|---|---|
Formule moléculaire |
C19H13NO4 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
1-[4-(3-benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C19H13NO4/c1-12(21)13-7-9-15(10-8-13)18(22)16-11-24-20-17(16)19(23)14-5-3-2-4-6-14/h2-11H,1H3 |
Clé InChI |
KPMUNZIOJRIVPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


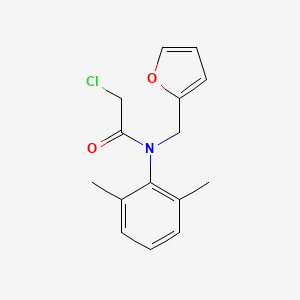

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
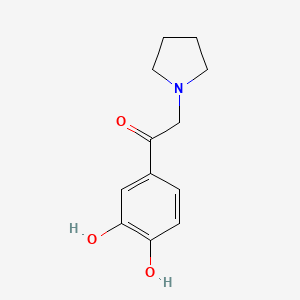
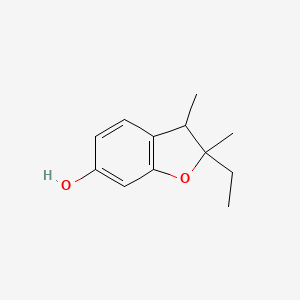
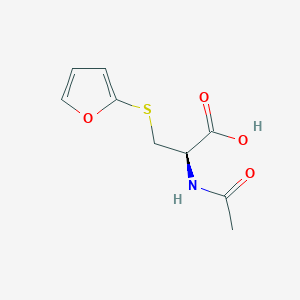
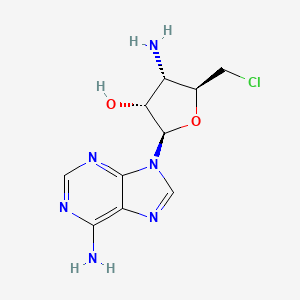
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)
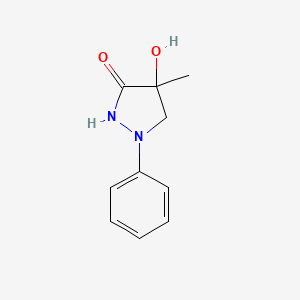
![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)

